molecular formula C10H9Br2NO2 B11822092 5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one

5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one

Cat. No.: B11822092
M. Wt: 334.99 g/mol
InChI Key: UMAUSHDSKQVKOD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a bromomethyl group and a bromophenyl group attached to an oxazolidinone ring

Preparation Methods

The synthesis of 5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-bromobenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazolidinone ring. The bromomethyl group is introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Cyclization Reactions: The oxazolidinone ring can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazolidinone ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H9Br2NO2

Molecular Weight

334.99 g/mol

IUPAC Name

5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9Br2NO2/c11-5-9-6-13(10(14)15-9)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2

InChI Key

UMAUSHDSKQVKOD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)Br)CBr

Origin of Product

United States

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